4-Amino-8-methyl-1,2-dihydroquinoline-2-thione
Overview
Description
4-Amino-8-methyl-1,2-dihydroquinoline-2-thione is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂S. It is known for its unique structure, which includes a quinoline core substituted with an amino group at the 4-position, a methyl group at the 8-position, and a thione group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-methyl-1,2-dihydroquinoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminoacetophenone with elemental sulfur and ammonium acetate in the presence of a suitable solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired quinoline derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-methyl-1,2-dihydroquinoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-thione derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-8-methyl-1,2-dihydroquinoline-2-thione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with cellular processes critical for the survival and proliferation of pathogens and cancer cells .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the amino, methyl, and thione substituents.
2-Methylquinoline: Similar to 4-Amino-8-methyl-1,2-dihydroquinoline-2-thione but without the amino and thione groups.
4-Aminoquinoline: Lacks the methyl and thione groups but has the amino group at the 4-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thione group at the 2-position is particularly noteworthy, as it can participate in various chemical reactions that are not possible with other quinoline derivatives .
Properties
IUPAC Name |
4-amino-8-methyl-1H-quinoline-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUXZCNVPPDKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=S)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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